molecular formula C11H15NO2 B1306258 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine CAS No. 654683-88-2

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine

Cat. No.: B1306258
CAS No.: 654683-88-2
M. Wt: 193.24 g/mol
InChI Key: XFJGCUXFYPRSMB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine is an organic compound characterized by the presence of a 1,4-benzodioxane ring fused with a propylamine group

Scientific Research Applications

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways by binding to receptors and altering their downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites . For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby altering the balance of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its overall efficacy and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine typically involves the following steps:

    Formation of the 1,4-benzodioxane ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the propylamine group: The propylamine moiety can be introduced via nucleophilic substitution reactions, where the 1,4-benzodioxane derivative is reacted with propylamine in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Corresponding oxides and quinones.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,4-Benzodioxane derivatives: Compounds with similar structural features, such as 1,4-benzodioxane-6-yl methyl ketone.

    Catechol derivatives: Compounds derived from catechol, which can undergo similar cyclization reactions to form benzodioxane rings.

Uniqueness: 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine is unique due to the presence of both the benzodioxane ring and the propylamine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7,9H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJGCUXFYPRSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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